

BIIB091: A Deep Dive into its Selectivity Profile Against TEC Family Kinases

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial non-receptor tyrosine kinase.[1][2][3][4][5] BTK is a member of the Tec protein kinase (TEC) family, which also includes bone marrow X-linked (BMX) kinase, interleukin-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK), and tyrosine-protein kinase Tec (TEC). These kinases play critical roles in the signaling pathways of various hematopoietic cells. This technical guide provides a comprehensive overview of the selectivity profile of BIIB091 against other TEC family kinases, details the experimental methodologies used for its characterization, and presents signaling pathway and experimental workflow diagrams for enhanced understanding.

BIIB091 Selectivity Profile

BIIB091 has demonstrated exceptional selectivity for BTK. In extensive kinase profiling studies, it exhibited a greater than 500-fold selectivity for BTK compared to a panel of over 400 other kinases.[2][3] This high degree of selectivity is attributed to its unique binding mode to the H3 pocket of BTK, a region that is not highly conserved across the kinome.[6]

While specific quantitative data such as IC50 or Ki values for **BIIB091** against the other individual TEC family kinases (BMX, ITK, RLK, and TEC) are not publicly available in the reviewed literature, the broad kinase screening results strongly suggest a significantly lower affinity of **BIIB091** for these related kinases compared to its potent inhibition of BTK. The effect



of **BIIB091** on T-cell activation, which is mediated by other TEC family members like ITK, has been utilized as a counter-screen to confirm its cellular selectivity for BTK-dependent pathways.[3]

The known biochemical potency of **BIIB091** against its primary target, BTK, is an IC50 of approximately 450 pM in enzymatic assays.[2][3]

Table 1: Quantitative Inhibition Data for BIIB091 Against BTK

Kinase	Assay Type	IC50 (nM)
ВТК	Enzymatic Assay	0.45[2][3]
ВТК	Whole Blood Autophosphorylation Assay	9.0[6]
BTK (in Ramos Cells)	p-PLCy2 Inhibition	6.9[6]
BTK (in B-cells)	CD69 Expression	71[6]
BTK (in Neutrophils)	ROS Production	4.5[6]

Experimental Protocols

The primary method used to determine the broad kinase selectivity of **BIIB091** was the DiscoverX KINOMEscan[™] assay. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

DiscoverX KINOMEscan™ Assay Protocol (General Overview)

- Kinase Preparation: A diverse panel of human kinases are expressed, typically as fusions with a proprietary tag.
- Ligand Immobilization: An ATP-competitive, immobilized ligand is bound to a solid support (e.g., beads).
- Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound (BIIB091) are combined. BIIB091 competes with the immobilized ligand for

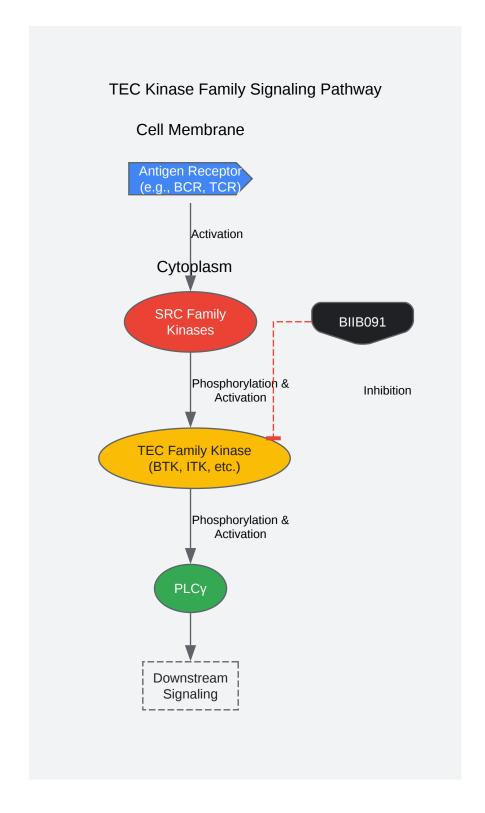


binding to the kinase's active site.

- Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
- Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. This can be used to calculate dissociation constants (Kd) or selectivity scores.

Visualizations TEC Kinase Family Signaling Pathway



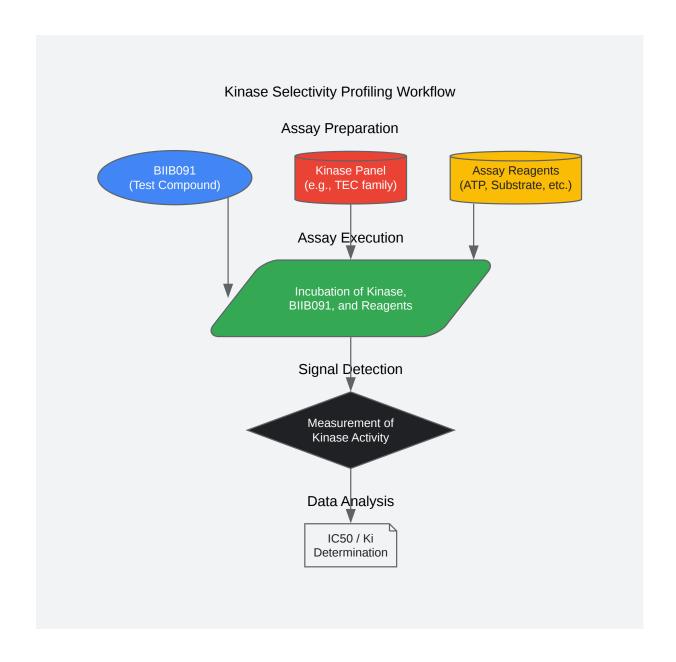


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Caption: A simplified diagram of the TEC kinase signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling





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Caption: A generalized workflow for determining kinase inhibitor selectivity.

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References

- 1. BIIB-091 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits
 B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Characterization of BIIB091, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
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